molecular formula C12H20S2Sn2 B052699 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene CAS No. 469912-82-1

2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene

Cat. No. B052699
M. Wt: 465.8 g/mol
InChI Key: HDZULVYGCRXVNQ-UHFFFAOYSA-N
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Description

2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene is a conducting polymer that can be used in the formation of the hole transporting material (HTM) with improved charge mobility . It is majorly utilized as a copolymer in the polymerization of new thieno(3,2-b)thiophene based polymers .


Synthesis Analysis

This compound can be prepared by using thieno[3,2-b]thiophene as a starting material, further reaction with dibromo compounds (Stille Coupling) to form oligomers or polymers which can be used for organic electronic devices .


Molecular Structure Analysis

The empirical formula of 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene is C12H20S2Sn2 and its molecular weight is 465.84 . The SMILES string representation is CSn(C)c1cc2sc(cc2s1)Sn(C)C .


Chemical Reactions Analysis

2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene is a synthetic intermediate, which can be used in the synthesis of polythiophenes based fluorinated polymers for optoelectronic applications . It can also be used in the synthesis of PDBT-co-TT via Still coupling polymerization for the fabrication of organic thin film transistors (OTFTs) and photovoltaic devices .


Physical And Chemical Properties Analysis

The compound is a powder or crystal with a melting point of 127-132 °C . It has no hydrogen bond donor count and has 2 hydrogen bond acceptor counts .

Scientific Research Applications

  • Organic Solar Cells :

    • It's used in the polymerization with pyrrolo[3,4-c]pyrrole-1,3-dione to form polymers that show promise in organic solar cells, with power-conversion efficiencies of up to 6.35% (Tamilavan et al., 2018).
  • Luminescent Materials :

    • The compound is a precursor in forming platinum and gold diyne complexes, which are of interest due to their π-conjugation and potential applications in luminescent materials (Khan et al., 2004).
  • Antiparasitic Applications :

    • Derivatives of 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene have been evaluated for their antiparasitic activity, showing potential as treatments against diseases like Trypanosoma brucei rhodesiense and Plasmodium falciparum (Gonzalez et al., 2007).
  • Electrochromic Materials :

    • It is used in synthesizing polymers with potential applications in NIR electrochromic devices, exhibiting high optical contrasts and rapid response times (Yue et al., 2021).
  • Antimicrobial Studies :

    • Compounds derived from 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene have been synthesized and shown promising antimicrobial properties (Kheder & Mabkhot, 2012).
  • Optoelectronic Properties :

    • Its derivatives have been studied for their use in tuning optoelectronic properties, particularly in thiophene 1,1-dioxides (Tsai et al., 2013).

Safety And Hazards

The compound has hazard statements H300 + H310 + H330 - H410 . It is classified as Acute Tox. 1 Dermal - Acute Tox. 2 Inhalation - Acute Tox. 2 Oral - Aquatic Acute 1 - Aquatic Chronic 1 .

Future Directions

The compound is a good candidate for improving the energy density of cathode materials while still offering high rate (power) capability . It can be used as a copolymer in the synthesis of thiophene-based materials for the fabrication of organic electronic devices such as organic field effect transistors (OFETs), organic thin film transistors (OTFTs), and organic photovoltaic cells (OPVs) .

properties

IUPAC Name

trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2S2.6CH3.2Sn/c1-3-7-6-2-4-8-5(1)6;;;;;;;;/h1-2H;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZULVYGCRXVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC2=C(S1)C=C(S2)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S2Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene

CAS RN

469912-82-1
Record name Stannane, 1,1'-thieno[3,2-b]thiophene-2,5-diylbis[1,1,1-trimethyl-
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Synthesis routes and methods I

Procedure details

To a solution of thieno[3,2-b]thiophene (1.2 g, 8.56 mmol) in 60 mL THF, 2.5 M solution of n-BuLi in hexane (7.25 mL, 18.0 mmol) was added dropwise at −50° C. under N2. The solution was stirred at −50° C. for 2 h and 1.0 M solution of trimethyltin chloride (18.9 mL, 18.8 mmol) in THF was added in one portion. After stirring at −50° C. for 2 h, the solution was warmed to room temperature and stirred for 24 h. The resulting mixture was poured into deionized water and 100 mL of CHCl3. The organic layer was washed twice with 50 mL of water and dried over anhydrous Na2SO4. The organic layer was evaporated and dried over vacuum to afford brown solid. The solid was then purified by recrystallization from Et2O to give colourless crystals (0.6 g, 82% yield). 1H NMR (CDCl3, 300 MHz, ppm): δ 7.26 (s, 2H), 0.48 (s, 18H).
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100 mL
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1.2 g
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7.25 mL
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60 mL
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18.9 mL
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Yield
82%

Synthesis routes and methods II

Procedure details

In a 3-neck round bottom flask equipped with an argon inlet and an addition flannel, thieno[3,2-b]thiophene (7.5 g, 54 mmol) was dissolved in tetrahydrofuran (1 L). After the solution was cooled to −78° C. using an isopropanol/dry ice bath, t-BuLi (100 mL, 170 mmol) was transferred by cannula to the addition funnel. The organolithium reagent was then added dropwise. After completion of the addition, the mixture was stirred for 20 min at −78° C. then warmed up with an isopropanol bath at room temperature for 30 minutes during which a yellow precipitate formed. The solution was cooled back at −78° C., and after cannula transfer to the addition funnel, trimethyltin chloride (200 mL of 1 M solution in THF, 200 mmol) was added dropwise. During addition of trimethyltin chloride, the precipitate disappeared and the solution turned light brown. After warming to room temperature the solution was stirred for 30 minutes then was poured into ice-cold water. The aqueous phase was further extracted with hexane. The combined organic phase were washed with cold water then dried with magnesium sulfate. After filtration, the solvent is evaporated under vacuum to yield a grey-brown solid. The product was purified by precipitation of a chloroform solution into methanol followed by filtration (13.2 g, 53%).
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7.5 g
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reactant
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1 L
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100 mL
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organolithium
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200 mL
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Synthesis routes and methods III

Procedure details

A solution of thieno[3,2-b]thiophene (see Fuller et al., J. Chem. Soc. Perkin Trans. 1997, 1, 3465-70) (2.00 g, 14 mmol) is dissolved in anhydrous THF (100 ml) and cooled to −78° C. under nitrogen. A solution of n-butyllithium (12 ml of a 2.5M solution in hexanes, 30 mmol) is added dropwise over 5 min, and the resulting solution is allowed to warm to 20° C. over 30 min and stirred at that temperature for 3 h. The resulting suspension is cooled to −78° C. and trimethyltin chloride (5.9 g, 30 mmol) is added at once as a solid. The reaction is allowed to warm to RT over 4 h and stirred at that temperature for an additional 20 h. The reaction is quenched by the addition of saturated sodium hydrogen carbonate (100 ml). Ethyl acetate (50 ml) is added and the layers separated. The organic layer is washed with sodium carbonate (80 ml of a 2M aqueous solution) and brine (80 ml), dried (sodium sulfate), filtered and concentrated under reduced pressure. The resulting crude product is dry loaded onto a 20 g reverse phase silica column and eluted with acetonitrile. The first fraction is collected, concentrated and recrystallised from acetonitrile to afford the product as white flakes. M/Z cluster centred at 466 (M+). Found C, 30.9; H, 4.4. Calc. for C12H20S2Sn2C, 30.9; H, 4.3. 1H NMR (300 MHz, CDCl3) δ 7.26 (s, 2H), 0.39 (s, 18H). 13C NMR (75 MHz, CDCl3) δ 147.5, 141.2, 126.1, −8.2.
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2 g
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100 mL
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hexanes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene
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2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene

Citations

For This Compound
274
Citations
Y Li, P Sonar, SP Singh, ZE Ooi, ESH Lek… - Physical Chemistry …, 2012 - pubs.rsc.org
A new diketopyrrolopyrrole (DPP)-containing donor–acceptor polymer, poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]…
Number of citations: 56 pubs.rsc.org
PY Chao, HC Wu, C Lu, CW Hong, WC Chen - Macromolecules, 2015 - ACS Publications
Biaxially thiophene side chain extended thieno[3,2-b]thiophene (TT2T)-based polymers, PTTT2T, P2TTT2T, PTTTT2T, and PTVTTT2T, were synthesized by Stille coupling …
Number of citations: 16 pubs.acs.org
YJ Cheng, CH Chen, TY Lin… - Chemistry–An Asian …, 2012 - Wiley Online Library
We have developed a ladder‐type dithienocyclopentathieno[3,2‐b]thiophene (DTCTT) hexacyclic unit in which the central thieno[3,2‐b]thiophene ring was covalently fastened to two …
Number of citations: 27 onlinelibrary.wiley.com
V Tamilavan, J Lee, R Agneeswari, YK Jung, Y Jin… - Organic …, 2018 - Elsevier
The conventional polymerization of 2,5-bis(trimethylstannyl)thiophene (T) or 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene (Tt) with 4,6-bis(5-bromothiophen-2-yl)-5-octyl-2-(2-…
Number of citations: 9 www.sciencedirect.com
I Meager, RS Ashraf, S Rossbauer, H Bronstein… - …, 2013 - ACS Publications
The synthesis and characterization of four new donor–acceptor type semiconducting polymers based on the electron-deficient diketopyrrolopyrrole unit for use in photovoltaic devices …
Number of citations: 81 pubs.acs.org
Y Abe, H Li, J Yin, C Soci, AC Grimsdale… - Journal of Materials …, 2016 - pubs.rsc.org
A novel donor material, di(HTh2BT)DTCTT, having a dithienocyclopenta-thieno[3,2-b]thiophene (DTCTT) core, was synthesized and used as the molecular donor in a small molecular …
Number of citations: 4 pubs.rsc.org
H Bronstein, Z Chen, RS Ashraf, W Zhang… - Journal of the …, 2011 - ACS Publications
We report the synthesis and polymerization of a novel thieno[3,2-b]thiophene−diketopyrrolopyrrole-based monomer. Copolymerization with thiophene afforded a polymer with a …
Number of citations: 982 pubs.acs.org
H Wei, W Chen, L Han, T Wang, X Bao… - Chemistry–An Asian …, 2015 - Wiley Online Library
A solution‐processed acceptor‐π‐donor‐π‐acceptor (A‐π‐D‐π‐A) type small molecule, namely DCATT, has been designed and synthesized for the application as donor material in …
Number of citations: 17 onlinelibrary.wiley.com
I Meager - 2014 - core.ac.uk
The design, synthesis and characterisation of thirteen new semiconducting polymers for use in organic photovoltaic (OPV) and field effect transistor (OFET) devices are reported. The …
Number of citations: 3 core.ac.uk
Y Li, SP Singh, P Sonar - Advanced Materials, 2010 - Wiley Online Library
A copolymer comprising 1, 4-diketopyrrolo [3, 4-c] pyrrole (DPP) and thieno [3, 2-b] thiophene moieties, PDBT-co-TT, shows high hole mobility of up to 0.94 cm 2 V− 1 s− 1 in organic thin…
Number of citations: 599 onlinelibrary.wiley.com

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